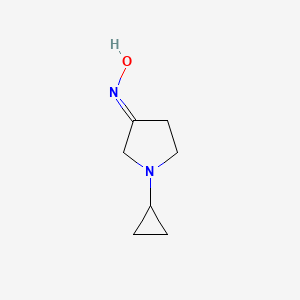

N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine

Description

Properties

IUPAC Name |

(NE)-N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c10-8-6-3-4-9(5-6)7-1-2-7/h7,10H,1-5H2/b8-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEFAMWXGEAKIGW-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCC(=NO)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1N2CC/C(=N\O)/C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine typically involves the reaction of cyclopropylamine with pyrrolidine-3-one, followed by the introduction of a hydroxylamine group. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of advanced reactors and purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

Scientific Research Applications

N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active sites, altering the function of the target molecule. This interaction can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Hydroxylamine derivatives vary based on substituents attached to the nitrogen or oxygen atoms. Key analogues include:

N-(2-Methoxyphenyl)Hydroxylamine

- Structure : Aromatic phenyl ring with a methoxy group at the ortho position.

- Metabolism: Undergoes enzymatic reduction via CYP1A enzymes in hepatic microsomes to form o-anisidine (a reductive metabolite) and o-aminophenol (an oxidative metabolite) . CYP2E1 preferentially oxidizes the parent compound to o-aminophenol, while CYP1A enzymes dominate reductive pathways .

O-Ethyl Hydroxylamine

- Structure : Ethyl group attached to the oxygen atom (-OCH₂CH₃).

- Biological Activity: Demonstrates antimicrobial properties and acts as a radical scavenger. Limited data exist on its pharmacokinetics, though it is implicated in plant cellular metabolism .

Controlled N-Substituted Hydroxylamines

- Examples from regulatory lists ():

- N-(4-sec-Butylthio-2,5-dimethoxyphenethyl)hydroxylamine

- N-(2,5-Dimethoxy-4-propylthiophenethyl)hydroxylamine

- Structural Features : Bulky thioether and methoxy substituents on aromatic rings.

- Regulatory Status : Classified under controlled substances due to structural similarity to psychoactive phenethylamines .

Comparative Analysis

Table 1: Structural and Functional Comparison

Key Distinctions

Metabolic Pathways: Enzymatic reduction dominates in aromatic hydroxylamines (e.g., N-(2-methoxyphenyl)HA), whereas O-ethyl HA may rely on non-enzymatic mechanisms. The target compound’s metabolism remains unstudied but could involve CYP-mediated redox cycling.

The target compound’s pharmacological profile is undefined.

Regulatory Landscape :

- Bulky phenethyl-substituted hydroxylamines are controlled due to structural mimicry of illicit drugs , whereas the target compound lacks such associations.

Biological Activity

N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine is a chemical compound with significant potential in various biological applications. Its unique structural features, including a cyclopropyl group attached to a pyrrolidine moiety and a hydroxylamine functional group, contribute to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₂N₂O. The compound's structure allows for various interactions with biological targets, which may influence its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₂N₂O |

| Molecular Weight | 140.19 g/mol |

| CAS Number | 1173611-89-6 |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with active sites on enzymes and receptors. This interaction can modulate various biochemical pathways, leading to significant pharmacological effects:

- Enzyme Inhibition : Hydroxylamines are known to inhibit specific enzymes, which can alter metabolic pathways.

- Cellular Processes : The compound may influence cellular signaling pathways and gene expression.

Biological Activities

Research indicates several potential biological activities associated with this compound:

- Antioxidant Activity : Hydroxylamines generally exhibit antioxidant properties, which may protect cells from oxidative stress.

- Anti-inflammatory Effects : Preliminary studies suggest that the compound could modulate inflammatory responses.

- Antimicrobial Activity : Similar compounds have shown promise against various microbial strains, indicating potential applications in infection control.

Study on Antioxidant Activity

A study published in PubMed demonstrated that hydroxylamines could scavenge free radicals effectively. The research highlighted that derivatives similar to this compound exhibited significant antioxidant properties, suggesting potential therapeutic applications in oxidative stress-related diseases .

Enzyme Interaction Study

Research investigating the interaction of hydroxylamines with cyclopropenones revealed that these compounds could facilitate controlled release mechanisms for prodrugs in cellular contexts. This study emphasizes the potential utility of this compound in drug delivery systems.

Potential Applications

The unique properties of this compound suggest several applications across different fields:

- Pharmaceutical Development : Its enzyme inhibitory properties may be harnessed for developing new therapeutic agents targeting specific diseases.

- Biotechnology : The compound's ability to participate in controlled release mechanisms positions it as a candidate for advanced drug delivery systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine, and what challenges arise during its purification?

- Methodological Answer : Synthesis typically involves condensation reactions between cyclopropylpyrrolidine precursors and hydroxylamine derivatives under controlled pH (acidic or basic). Key challenges include managing the reactivity of the imine bond and avoiding side reactions. Purification often requires column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization using polar aprotic solvents. Analytical validation via NMR (e.g., ¹H, ¹³C) and LC-MS is critical to confirm structural integrity .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should assess temperature sensitivity (e.g., 4°C vs. room temperature), light exposure, and solvent compatibility. Accelerated degradation studies (e.g., 40°C/75% RH) paired with HPLC monitoring can identify decomposition products. The hydroxylamine moiety is prone to oxidation, necessitating inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) for long-term storage .

Q. What in vitro assays are suitable for preliminary screening of this compound’s biological activity?

- Methodological Answer : Enzyme inhibition assays (e.g., CYP450 isoforms) and receptor-binding studies (e.g., radioligand displacement) are common. Use microsomal preparations (rat/hepatic) to evaluate metabolic stability. Cell viability assays (MTT/XTT) in cancer or primary cell lines can assess cytotoxicity. Dose-response curves (IC₅₀/EC₅₀) should be generated with triplicate replicates .

Advanced Research Questions

Q. How does this compound interact with CYP450 enzymes, and what are the implications for metabolic pathway predictions?

- Methodological Answer : CYP1A and CYP2E1 isoforms are critical in hydroxylamine metabolism, as shown in rat and rabbit hepatic microsomes. Use CYP-inducing agents (e.g., β-naphthoflavone for CYP1A, ethanol for CYP2E1) to study metabolite profiles. LC-MS/MS can identify oxidative/reductive metabolites (e.g., cyclopropane ring-opening products). Cross-species variability (rat vs. human microsomes) must be addressed for translational relevance .

Q. What experimental strategies resolve contradictions in reported bioactivity data for hydroxylamine derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, cofactors) or impurity interference. Reproduce studies with rigorously purified batches and standardized protocols (e.g., NIH/WHO guidelines). Isotopic labeling (¹⁴C/³H) can track compound integrity during assays. Meta-analyses of published datasets (e.g., ChEMBL, PubChem BioAssay) may identify confounding variables .

Q. How can computational modeling predict the compound’s interaction with biological targets, and what are the limitations?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) against crystallographic targets (e.g., 3G9k protein) predicts binding affinities. QSAR models trained on pyrrolidine-hydroxylamine datasets improve accuracy. Limitations include neglecting solvation effects and conformational flexibility. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What analytical artifacts arise when studying iron-oxyhydroxide-associated forms of this compound, and how can they be mitigated?

- Methodological Answer : Hydroxylamine reacts with aldehydes/ketones in extraction buffers, forming Schiff base artifacts. Avoid dithionite/hydroxylamine-based extraction; instead, use gentle chelators (e.g., oxalate). FT-ICR-MS and 2D NMR (HSQC, HMBC) distinguish native compounds from artifacts. Control experiments with isotopically labeled substrates (¹³C-hydroxylamine) confirm adduct formation .

Key Research Recommendations

- Prioritize isotopic tracer studies to map metabolic fate in vivo.

- Develop selective CYP inhibitors to dissect metabolic contributions.

- Explore prodrug strategies to enhance stability and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.